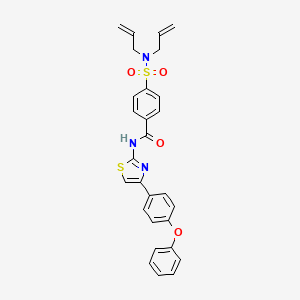

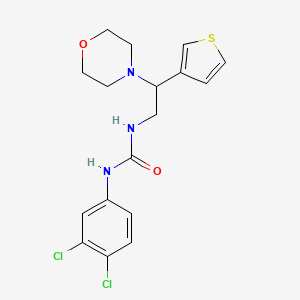

methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a selective α7 nicotinic acetylcholine receptor agonist, which means it can activate a specific type of receptor in the brain.

Scientific Research Applications

Synthesis and Mechanistic Studies

One significant area of application involves the development of novel synthetic methodologies for indole derivatives. For example, indoles have been carboxylated under CO2 pressure with the help of Me2AlCl to give 1-substituted indole-3-carboxylic acids, a process that is extended to alkoxycarbonylation and carbamoylation, offering a versatile approach to indole modification (Nemoto et al., 2016). Such methodologies highlight the potential of using methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate derivatives for the synthesis of complex molecules.

Biological Activity

The anti-cancer properties of methyl indole-3-carboxylate derivatives have been explored, with specific compounds showing inhibition of melanoma, renal, and breast cancer cell lines. This indicates the potential of these compounds as therapeutic agents (Niemyjska et al., 2012). Such studies are crucial for identifying new anti-cancer agents.

Conformational Studies

Conformationally constrained tryptophan derivatives have been synthesized for use in peptide/peptoid conformation elucidation studies. These derivatives, which include a ring that bridges the α-carbon and the 4-position of the indole ring, limit the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization, demonstrating the chemical versatility and utility of indole derivatives in structural biology (Horwell et al., 1994).

Reaction Mechanisms and Novel Reactions

Reactions involving indole carboxylic acids/amides have been studied for [4 + 3]-annulation, showcasing unexpected carboxylate/amide migration and decarboxylative cyclization. Such studies are pivotal for understanding reaction mechanisms and developing novel synthetic routes (Selvaraj et al., 2019).

properties

IUPAC Name |

methyl 1-[(3,4-dichlorophenyl)methyl]-3,5-diiodoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2I2NO2/c1-24-17(23)16-15(21)11-7-10(20)3-5-14(11)22(16)8-9-2-4-12(18)13(19)6-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKIUVKIKQDUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1CC3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2I2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2678815.png)

![3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide](/img/structure/B2678819.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2678820.png)

![2-[6-(4-Ethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2678824.png)

![(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2678825.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)

![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2678836.png)